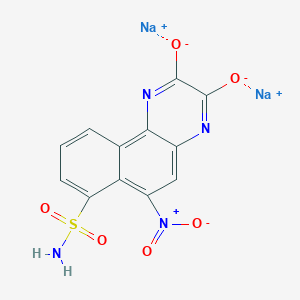

NBQX 二钠盐

描述

NBQX disodium salt is a selective and competitive AMPA and kainate receptor antagonist . It has an IC50 of 0.15 μM and 4.8 μM, respectively . NBQX blocks the antidepressant effects of 8-Hydroxy-DPAT hydrobromide, decreases mTOR and BDNF levels . It is neuroprotective, anticonvulsant, antinociceptive and active in vivo .

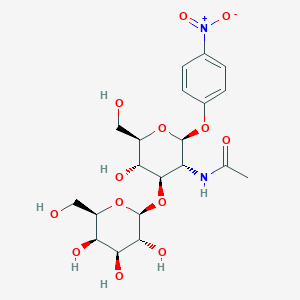

Molecular Structure Analysis

The molecular formula of NBQX disodium salt is C12H6N4Na2O6S . The molecular weight is 380.24 . The InChI key is SVJKYIUJRJEABK-UHFFFAOYSA-L .

Physical And Chemical Properties Analysis

NBQX disodium salt appears as a solid . The melting point/freezing point is 361°C . It is soluble in water .

科学研究应用

碱土和金属的估算:NBQX 二钠盐已被开发用于估算碱土和其他金属,特别适用于水硬度测试 (Debney,1952)。

电池中的阳极材料:它已被提议作为可充电钠离子电池的阳极材料,展示了 1.2 V 的平均操作电压和高倍率能力 (Zhu 等人,2015)。

抗惊厥作用:二钠盐抑制小鼠的最大电休克癫痫发作,与 Probenecid 联合给药增强并延长其抗惊厥作用 (Taylor 和 Vartanian,1992)。

脊髓损伤后的慢性中枢性疼痛:NBQX 二钠盐的鞘内给药减少了脊髓损伤后慢性中枢性疼痛啮齿动物模型中的机械性异常痛 (Bennett 等人,2000)。

脑缺血中的神经保护剂:NBQX,一种选择性 AMPA 受体拮抗剂,可预防大鼠严重前脑缺血后 CA1 海马损伤 (Buchan 等人,1991)。此外,即使在缺血挑战后 2 小时给药,它也能预防全球性缺血 (Sheardown 等人,1990),并且在严重前脑缺血后 12 小时对其进行治疗可预防 CA1 神经元损伤 (Li 和 Buchan,1993)。

改善线粒体功能:NBQX 治疗可改善线粒体功能并减少脊髓损伤后的氧化应激事件 (Mu 等人,2002)。

脊髓中的抗伤害感受:NBQX 诱导的大鼠脊髓中的抗伤害感受是由 AMPA 受体介导的 (Kong 和 Yu,2006)。

作用机制

Target of Action

NBQX disodium salt is a selective and competitive antagonist for AMPA and kainate receptors . These receptors are ionotropic glutamate receptors, which play crucial roles in fast excitatory synaptic transmission in the central nervous system .

Mode of Action

NBQX disodium salt inhibits the actions of glutamate by acting at AMPA and kainate receptors . It competes with the neurotransmitter glutamate for binding to these receptors, thereby blocking the activation of the receptors . This results in decreased excitatory synaptic transmission .

Biochemical Pathways

The blockade of AMPA and kainate receptors by NBQX disodium salt affects the glutamatergic signaling pathway. This can lead to a decrease in the levels of mTOR and BDNF , which are important for neuronal survival and synaptic plasticity.

Result of Action

The action of NBQX disodium salt leads to neuroprotective, anticonvulsant, and antinociceptive effects . By blocking the overactivation of AMPA and kainate receptors, it can protect neurons from excitotoxicity, a process that can lead to neuronal damage or death .

Action Environment

The action, efficacy, and stability of NBQX disodium salt can be influenced by various environmental factorsFor instance, its water solubility suggests that it might be more effective in aqueous environments .

安全和危害

未来方向

The NBQX disodium salt market is expected to grow, with key market players being analyzed for their strategies, strengths, and weaknesses . However, specific future directions in terms of research and development are not mentioned in the available sources.

生化分析

Biochemical Properties

NBQX disodium salt plays a significant role in biochemical reactions as it acts as a selective and competitive antagonist of AMPA and kainate receptors . It interacts with these receptors, inhibiting the actions of glutamate . The nature of these interactions is competitive, meaning that NBQX disodium salt competes with glutamate for the same binding sites on the AMPA and kainate receptors .

Cellular Effects

NBQX disodium salt has profound effects on various types of cells and cellular processes. It influences cell function by blocking the actions of glutamate at AMPA receptors . This blockade can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, NBQX disodium salt has been found to decrease mTOR and BDNF levels .

Molecular Mechanism

The molecular mechanism of action of NBQX disodium salt involves its binding interactions with AMPA and kainate receptors . As a competitive antagonist, it binds to these receptors, preventing glutamate from exerting its effects . This can lead to changes in gene expression and enzyme activity within the cell .

Dosage Effects in Animal Models

The effects of NBQX disodium salt can vary with different dosages in animal models

Metabolic Pathways

NBQX disodium salt is involved in the glutamatergic neurotransmission pathway, where it interacts with AMPA and kainate receptors

属性

IUPAC Name |

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

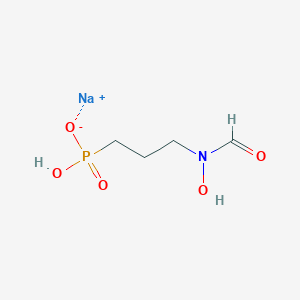

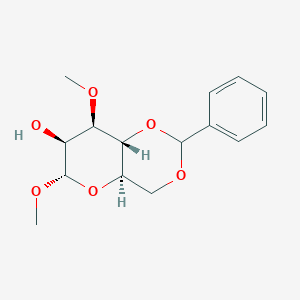

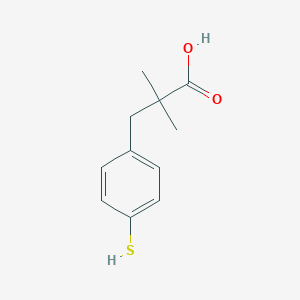

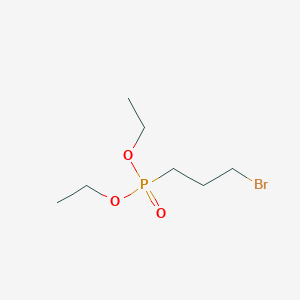

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)